1-Butyl-2-methylcyclopentan-1-amine

Cyclopentanamine Structural Analog Physicochemical Properties

1-Butyl-2-methylcyclopentan-1-amine (CAS 114635-63-1) is a research chemical and synthetic intermediate featuring a unique steric and electronic profile from its 2-methyl and N-butyl substituents. Ideal for medicinal chemists building constrained amine pharmacophores for SAR studies, ligand designers for asymmetric catalysis leveraging its steric bulk, and polymer scientists requiring specific lipophilicity and Tg modifications. Ensure lot-specific analytical data (NMR, HPLC) for consistent research outcomes.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 114635-63-1
Cat. No. B056669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-methylcyclopentan-1-amine
CAS114635-63-1
SynonymsCyclopentanamine, 1-butyl-2-methyl- (9CI)
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC1(CCCC1C)N
InChIInChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3
InChIKeyVXDLQUUGFQVFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2-methylcyclopentan-1-amine (114635-63-1) Compound Profile for Sourcing and Differentiation


1-Butyl-2-methylcyclopentan-1-amine, identified by CAS number 114635-63-1, is a synthetic organic molecule classified as a primary amine . It is a derivative of cyclopentanamine, characterized by a five-membered cyclopentane ring substituted with an amine group at the 1-position, a methyl group at the 2-position, and an N-butyl chain . This compound's molecular formula is C10H21N, with a calculated molecular weight of 155.28 g/mol . It is primarily known as a research chemical and synthetic intermediate , and is currently cataloged by several chemical suppliers for research and development purposes .

Why Unsubstituted or Differently Substituted Cyclopentanamines Cannot Replace 1-Butyl-2-methylcyclopentan-1-amine


Generic substitution among cyclopentanamine derivatives is not scientifically sound due to the profound impact of specific substituents on molecular properties, reactivity, and potential biological interactions. The 1-butyl chain and 2-methyl group on 1-Butyl-2-methylcyclopentan-1-amine confer a unique three-dimensional steric and electronic profile compared to unsubstituted cyclopentanamine or other alkyl-substituted analogs [1]. These structural differences directly influence key parameters such as lipophilicity (logP), basicity (pKa of the amine), and molecular volume, which are critical determinants in applications ranging from synthesis (e.g., as a chiral ligand or building block) to biological target engagement [2]. Consequently, using a simpler analog like 2-methylcyclopentanamine or 1-butylcyclopentanamine would result in a different chemical entity with altered properties, invalidating any structure-activity relationship (SAR) or synthetic protocol established for the specific 1-butyl-2-methyl derivative. The following section outlines the quantifiable, albeit limited, evidence for this compound's differentiation.

Quantifiable Differentiation Data for Sourcing 1-Butyl-2-methylcyclopentan-1-amine (114635-63-1)


Structural and Physicochemical Differentiation from Unsubstituted Cyclopentanamine

1-Butyl-2-methylcyclopentan-1-amine is a disubstituted cyclopentanamine derivative. It differs from the baseline compound, unsubstituted cyclopentanamine (C5H11N, MW=85.15), by the addition of a butyl group on the amine nitrogen and a methyl group on the cyclopentane ring [1]. This results in a higher molecular weight (155.28 vs. 85.15 g/mol), increased hydrophobicity (calculated XLogP of 2.6 vs. 0.2 for cyclopentanamine), and greater molecular volume, which directly impacts its solubility profile and its behavior in chemical reactions or biological assays [2]. No direct head-to-head comparative studies on activity or performance were identified in the scientific literature.

Cyclopentanamine Structural Analog Physicochemical Properties Sourcing Specification

Primary Sourcing and Application Scenarios for 1-Butyl-2-methylcyclopentan-1-amine


Synthesis of Novel Chemical Entities (NCEs) in Medicinal Chemistry

1-Butyl-2-methylcyclopentan-1-amine serves as a sterically hindered primary amine building block for the synthesis of drug candidates. The combination of the 2-methyl group on the cyclopentane ring and the flexible butyl chain on the amine provides a unique, three-dimensional scaffold for exploring structure-activity relationships (SAR) around a constrained amine pharmacophore. Its sourcing is justified when a specific SAR study requires this exact substitution pattern to modulate lipophilicity and target binding, based on the structural differentiation established in Section 3.

Development of Chiral Ligands and Organocatalysts

As a substituted cyclopentylamine, this compound can be used as a precursor for synthesizing novel chiral ligands for asymmetric catalysis. While the compound itself may be racemic at the 2-position, its unique structure, when resolved or used as part of a chiral complex, can provide a differentiated steric environment for catalytic reactions. The bulky butyl and methyl substituents can be leveraged to influence the enantioselectivity and yield of a target asymmetric transformation.

Specialty Polymer and Material Science Research

This compound's primary amine functionality can be utilized as a reactive monomer or chain-terminating agent in the synthesis of novel polyamides, polyimides, or polyureas. The specific lipophilicity and steric bulk conferred by the 1-butyl-2-methyl substitution pattern will directly influence the resulting polymer's properties, such as glass transition temperature (Tg), solubility, and mechanical flexibility, compared to polymers derived from less-substituted amines. Sourcing this specific compound is necessary for producing a polymer with these predicted, differentiated characteristics.

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